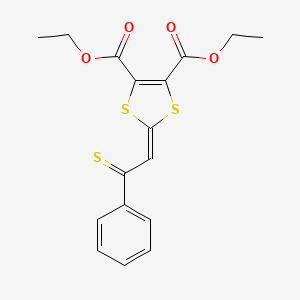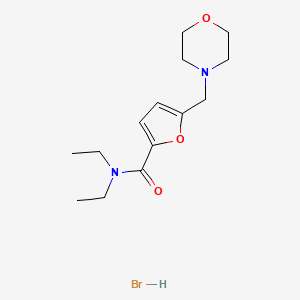![molecular formula C20H22N2O4S B4948765 methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4948765.png)
methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as Boc-LM-Cys(SAc)-OMe, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of the amino acid cysteine and is widely used in the synthesis of peptides and proteins.
Mécanisme D'action
Methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe functions by protecting the thiol group of cysteine, which is a key functional group in many peptides and proteins. This protection allows for the selective modification of other functional groups in the peptide or protein without affecting the thiol group. Additionally, this compound(SAc)-OMe can be cleaved by enzymes that specifically target peptide bonds, allowing for the controlled release of the peptide or protein of interest.
Biochemical and Physiological Effects
This compound(SAc)-OMe does not have any known biochemical or physiological effects as it is primarily used as a tool in peptide and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe in lab experiments is its ability to protect the thiol group of cysteine, which allows for the selective modification of other functional groups in the peptide or protein of interest. Additionally, this compound(SAc)-OMe can be cleaved by enzymes that specifically target peptide bonds, allowing for the controlled release of the peptide or protein of interest.
The limitations of using this compound(SAc)-OMe in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are numerous future directions for the use of methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe in scientific research. One potential area of research is the development of new enzymatic assays using this compound(SAc)-OMe as a substrate. Additionally, this compound(SAc)-OMe could be used in the synthesis of new peptides and proteins with unique functional properties. Finally, the use of this compound(SAc)-OMe could be expanded to other areas of research, such as drug discovery and development.
Conclusion
This compound(SAc)-OMe is a valuable tool in the field of scientific research, particularly in the synthesis of peptides and proteins. This compound functions by protecting the thiol group of cysteine, allowing for the selective modification of other functional groups in the peptide or protein of interest. While there are limitations to its use, there are also numerous future directions for the use of this compound(SAc)-OMe in scientific research.
Méthodes De Synthèse
The synthesis of methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe involves the reaction of butoxybenzoic anhydride with cysteine followed by the addition of methyl 4-aminobenzoate. This reaction results in the formation of this compound(SAc)-OMe, which is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate(SAc)-OMe has numerous scientific research applications, particularly in the field of peptide and protein synthesis. This compound is commonly used as a building block in the synthesis of peptides and proteins due to its ability to protect the thiol group of cysteine. Additionally, this compound(SAc)-OMe can be used as a substrate for enzymes that cleave peptide bonds, making it a valuable tool in enzymatic assay development.
Propriétés
IUPAC Name |
methyl 4-[(4-butoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-4-13-26-17-11-7-14(8-12-17)18(23)22-20(27)21-16-9-5-15(6-10-16)19(24)25-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMWAZOUSGGEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-4-pentenamide](/img/structure/B4948688.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4948705.png)

![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4948733.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)



![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4948774.png)
